

Potential Biological Activities of Substituted Aminopyridines: A Technical Guide

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Compound of Interest

Compound Name: (5-Chloropyridin-2-yl)methanamine hydrochloride

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Executive Summary: Substituted aminopyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. As privileged scaffolds, their unique structural properties allow for interaction with a variety of enzymes and receptors, leading to diverse pharmacological effects.^[1] This technical guide provides an in-depth overview of the prominent biological activities of substituted aminopyridines, including their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. The document details the underlying mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes critical pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activities

Substituted aminopyridines have emerged as a promising class of compounds in oncology, with numerous derivatives demonstrating potent anti-proliferative activity against various cancer cell lines.^{[2][3]} Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth, angiogenesis, and survival.

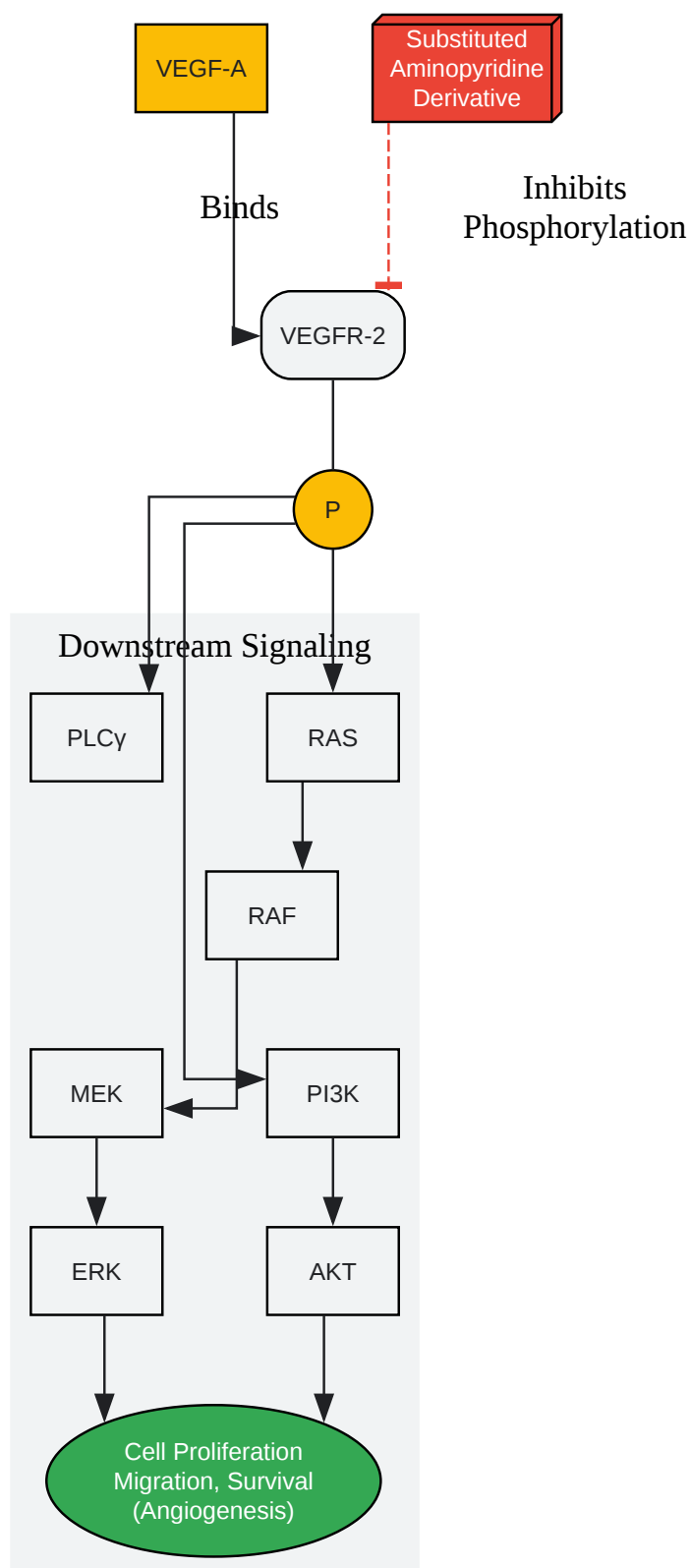
Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of many substituted aminopyridines is the inhibition of protein kinases, particularly those involved in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Vascular Endothelial Growth Factor

Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase in this process.^{[4][5]} Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.^{[1][6]} Several pyridine-based derivatives have been developed as potent VEGFR-2 inhibitors, effectively blocking the ATP-binding site and preventing the initiation of this signaling cascade.^{[4][7][8]} This inhibition leads to a reduction in tumor vascularization, thereby starving the tumor and impeding its growth. Other pathways, such as the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, have also been identified as targets for aminopyridine-based compounds.^[9]

Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by substituted aminopyridine derivatives.



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VEGFR-2 signaling pathway inhibited by aminopyridines.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer and anti-angiogenic activities of representative substituted aminopyridine derivatives.

Compound ID	Target	Cell Line / Assay	IC ₅₀ (μM)	Reference(s)
Compound 8d	VEGFR-2	Enzyme Assay	0.12	[7]
Compound 9c	VEGFR-2	Enzyme Assay	0.17	[7]
Compound 10	VEGFR-2	Enzyme Assay	0.12	[4]
Compound 6	VEGFR-2	Enzyme Assay	0.06 (nM)	[5]
Compound 11	VEGFR-2	Enzyme Assay	0.19	[8]
Pyridine-urea 8e	VEGFR-2	Enzyme Assay	3.93	[10]
Pyridine-urea 8e	MCF-7 (Breast)	Cytotoxicity Assay	0.22	[10]
Compound 10	HepG2 (Liver)	Cytotoxicity Assay	4.25	[4]
Compound S3c	A2780 (Ovarian)	Cytotoxicity Assay	15.57	[11]
Compound S3c	A2780CISR (Ovarian, Cisplatin-Resistant)	Cytotoxicity Assay	11.52	[11]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on the metabolic activity of a cell line, which is an indicator of cell viability.

1. Materials:

- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS).
- MTT solvent (e.g., Dimethyl sulfoxide - DMSO).
- 96-well cell culture plates.
- Complete cell culture medium.
- Phosphate-Buffered Saline (PBS).
- Test compound stock solution.
- Microplate spectrophotometer.

2. Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[\[12\]](#)
- **Compound Treatment:** Prepare serial dilutions of the test compound in culture medium. After incubation, remove the old medium and add 100 μ L of the compound dilutions to the respective wells. Include wells for a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
- **Incubation:** Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.[\[12\]](#)
- **MTT Addition:** After the treatment period, remove the medium containing the compound. Add 50 μ L of serum-free medium and 50 μ L of MTT solution (final concentration 0.5 mg/mL) to each well.[\[10\]](#)
- **Formazan Formation:** Incubate the plate for 1.5 to 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[\[12\]](#)[\[13\]](#)
- **Solubilization:** Carefully remove the MTT solution. Add 100-150 μ L of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[\[12\]](#)

- **Absorbance Reading:** Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.^[13] Measure the absorbance of each well at a wavelength of 490-590 nm using a microplate reader.^{[12][13]}
- **Data Analysis:** Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). The IC₅₀ value (the concentration of compound that inhibits cell viability by 50%) can then be determined using a dose-response curve.

Antimicrobial Activities

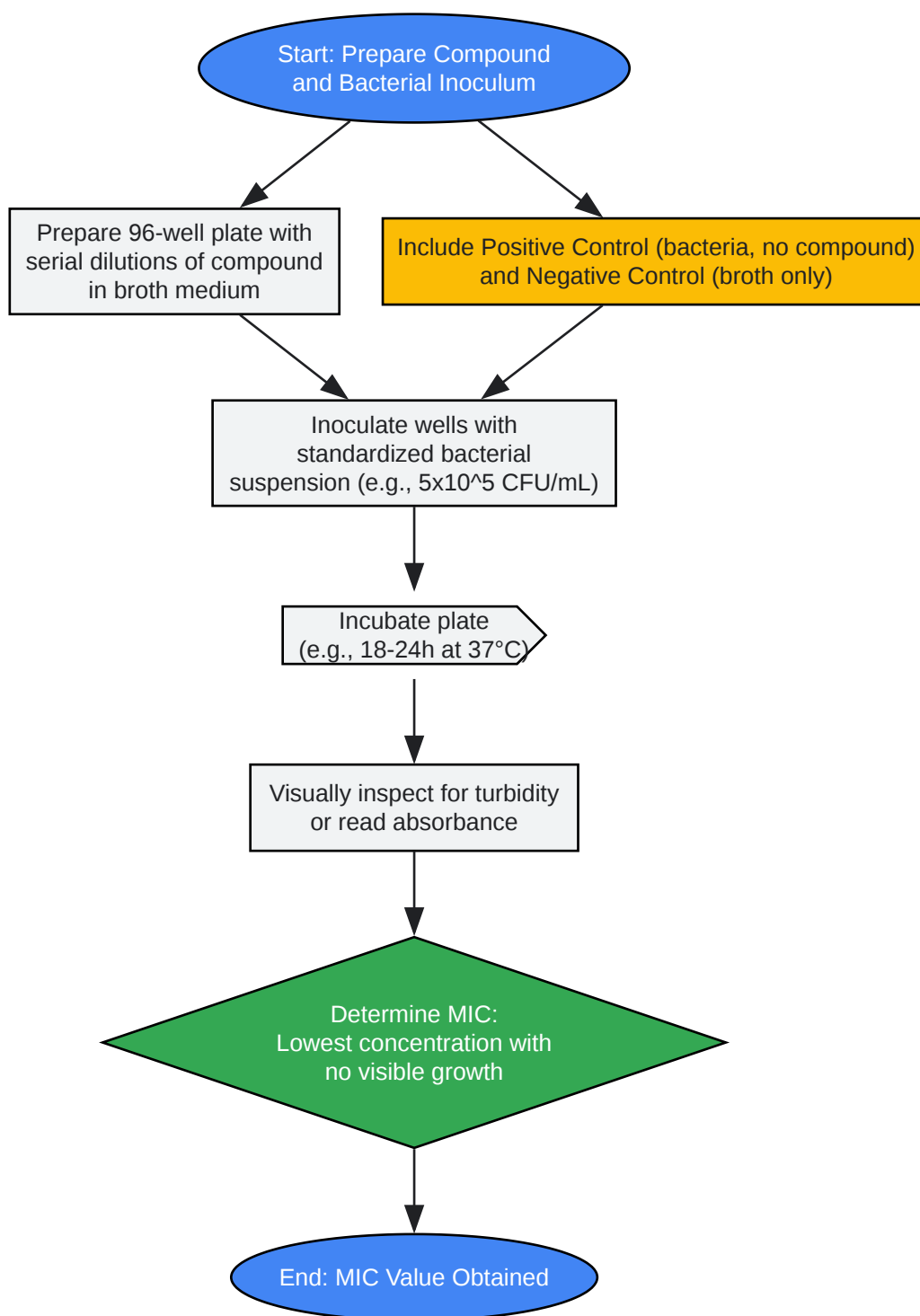
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Substituted aminopyridines have been extensively investigated in this regard, with many derivatives showing significant activity against a range of pathogenic microorganisms.^{[14][15]}

Mechanism of Action

The antimicrobial mechanisms of substituted aminopyridines can be diverse. Some compounds are believed to interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.^[16] Others may act by inhibiting essential bacterial enzymes or by binding to bacterial DNA, thereby disrupting replication and transcription processes.^[17] The specific mechanism is often dependent on the substitution pattern on the pyridine ring and the nature of the appended functional groups.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.



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Workflow for Minimum Inhibitory Concentration (MIC) assay.

Data Presentation: Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for several substituted aminopyridine derivatives against common bacterial pathogens.

Compound ID	Bacterial Strain	MIC (µg/mL)	Reference(s)
Compound 2c	Staphylococcus aureus	0.039	[18]
Compound 2c	Bacillus subtilis	0.039	[18]
Compound VII	Streptococcus pneumoniae	1.95	[19]
Compound VII	Bacillus subtilis	0.98	[19]
Compound 3d	Escherichia coli	3.91	[19]
Ceftiofur	Escherichia coli (MIC ₉₀)	1	[20]
Ampicillin	Escherichia coli (MIC ₉₀)	≥128	[20]
Vancomycin	S. aureus (MRSA) (MIC of 2 µg/mL observed in 77% of implant-related isolates)	2	[21]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the quantitative susceptibility of a bacterial isolate to an antimicrobial agent.

1. Materials:

- 96-well sterile microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media.

- Bacterial isolates for testing.
- Antimicrobial agent (test compound) stock solution.
- Sterile saline or broth for inoculum preparation.
- 0.5 McFarland turbidity standard.
- Microplate reader (optional).

2. Procedure:

- **Compound Preparation:** Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. Typically, 50 μL of broth is added to wells 2-12. 100 μL of the highest compound concentration is added to well 1. Then, 50 μL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10 or 11. The final 50 μL from the last dilution well is discarded.[\[12\]](#)
- **Inoculum Preparation:** Select 3-5 isolated colonies of the test bacterium from a non-selective agar plate after 18-24 hours of incubation. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.[\[22\]](#)
- **Inoculum Dilution:** Dilute the standardized bacterial suspension in broth to achieve the final desired inoculum concentration. For standard MIC testing, this is typically a 1:100 dilution to get $\sim 1.5 \times 10^6$ CFU/mL, which after addition to the plate will result in a final concentration of $\sim 5 \times 10^5$ CFU/mL.[\[12\]](#)
- **Inoculation:** Add 50 μL of the diluted bacterial inoculum to each well containing the compound dilutions (wells 1-11). Well 11 is often used as a growth control (bacteria, no compound), and well 12 serves as a sterility control (broth only).[\[12\]](#)
- **Incubation:** Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[\[12\]](#)
- **Result Interpretation:** After incubation, examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[\[22\]](#) The result can be read visually or with a microplate reader.

Antiviral Activities

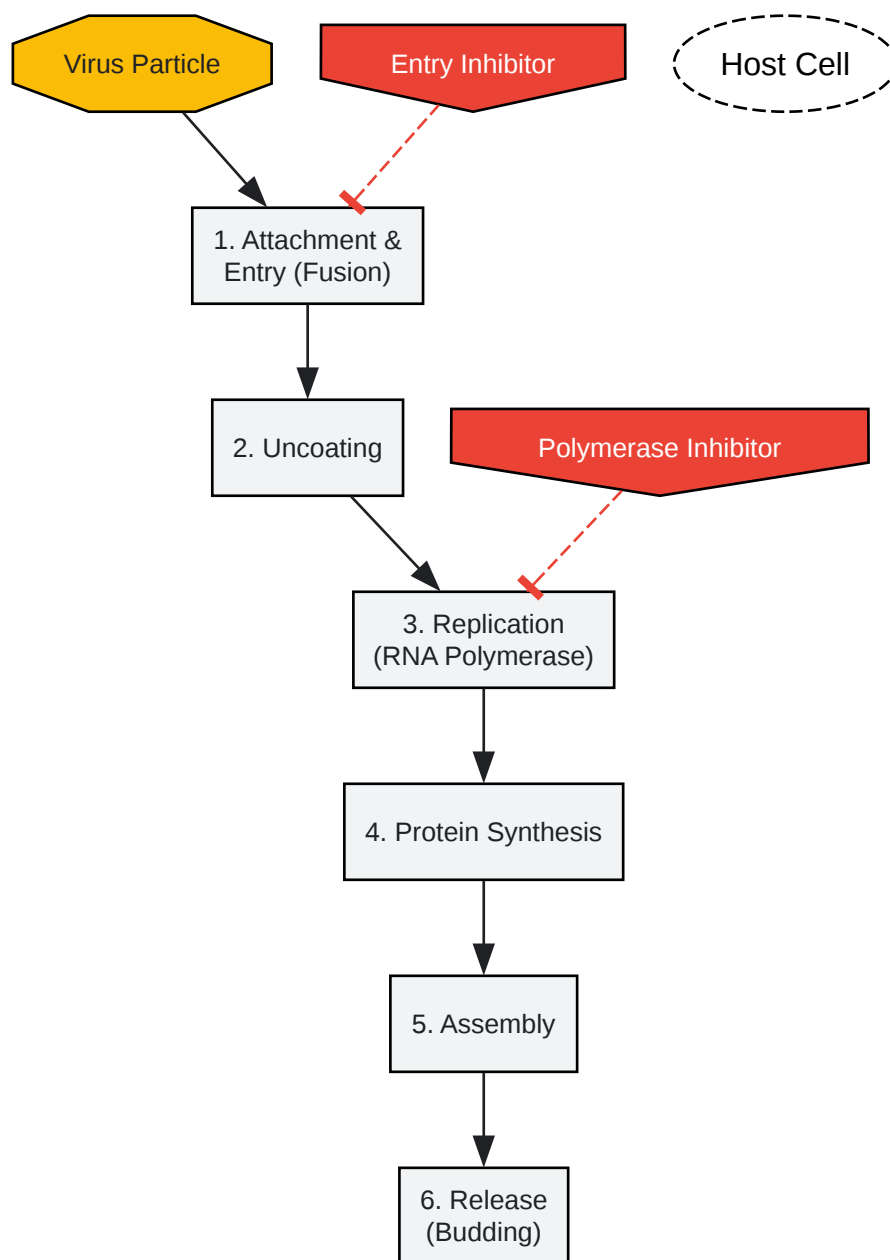
The pyridine nucleus is a key component in several antiviral drugs, and research into new substituted aminopyridine derivatives continues to yield promising candidates against a variety of viruses, including influenza and coronaviruses.^[23]

Mechanism of Action

The antiviral mechanisms of aminopyridines can vary depending on the virus and the compound's structure. A common mode of action is the inhibition of essential viral enzymes. For instance, some derivatives have been shown to inhibit the activity of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.^[23] Others may interfere with the viral entry process, such as the fusion of the viral envelope with the host cell membrane, which is often mediated by viral glycoproteins like hemagglutinin (HA).

Logical Relationship: Viral Replication Cycle and Inhibition

The diagram below shows a simplified viral replication cycle and highlights potential stages where substituted aminopyridines can exert their inhibitory effects.



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Potential inhibition points in the viral life cycle.

Data Presentation: Antiviral Activity

The following table lists the 50% inhibitory concentration (IC₅₀) values of select aminopyridine and related derivatives against influenza viruses.

Compound ID	Virus Strain	Assay Type	IC ₅₀	Reference(s)					
Nitazoxanide	Influenza A/WSN/1933 (H1N1)	CPE Assay	1.6 µM	[23]					Nitazoxanide

Influenza A/Parma/2009 (H1N1, Oseltamivir-resistant) | CPE Assay | 1.9 μ M [\[\[23\]\]](#) | Compound 37 | Influenza A (H1N1, Amantadine-resistant) | Anti-influenza Assay | 0.15-12.4 μ M [\[\[23\]\]](#) | CBS1116 | Influenza A/Puerto Rico/8/34 (H1N1) | Plaque Reduction | 0.4 μ M | | CBS1116 | Influenza A/Vietnam/1203/04 (H5N1) | Plaque Reduction | 13.8 μ M | | Oseltamivir | Influenza A(H3N2)v (Median) | NI Assay | 0.77 nM [\[\[24\]\]](#) | Zanamivir | Influenza A(H3N2)v (Median) | NI Assay | 0.46 nM [\[\[24\]\]](#) |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from the virus-induced damage and death known as the cytopathic effect.

1. Materials:

- A susceptible host cell line (e.g., MDCK for influenza, Vero E6 for coronaviruses).
- Virus stock with a known titer.
- 96-well cell culture plates.
- Cell culture medium (e.g., MEM with low serum).
- Test compound stock solution.
- Cell viability staining solution (e.g., Neutral Red or Crystal Violet).
- Fixative solution (e.g., 10% formalin).
- Destaining/solubilization solution.
- Microplate reader.

2. Procedure:

- Cell Seeding: Seed host cells into a 96-well plate and incubate until a confluent monolayer is formed (typically 24 hours).

- **Compound and Virus Preparation:** Prepare serial dilutions of the test compound in culture medium. In a separate plate or tubes, mix the compound dilutions with a standardized amount of virus (e.g., a multiplicity of infection - MOI of 0.002).^[19]
- **Infection and Treatment:** Remove the growth medium from the cell plate. Add the virus-compound mixtures to the cell monolayers. Include cell control wells (cells, no virus, no compound) and virus control wells (cells, virus, no compound).
- **Incubation:** Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (e.g., 72 hours) at the appropriate temperature and CO₂ concentration.^[19]
- **Staining:** After incubation, remove the medium. Fix the remaining adherent cells with a fixative solution. Stain the fixed cells with a viability dye like Crystal Violet, which stains the cellular proteins of intact cells.
- **Washing and Solubilization:** Gently wash the plate to remove excess stain. Add a solubilization solution to each well to release the dye from the stained cells.
- **Quantification:** Measure the absorbance of the solubilized dye in each well using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. The IC₅₀ (or EC₅₀) value is the concentration of the compound that protects 50% of the cells from virus-induced death.

Neuroprotective Effects

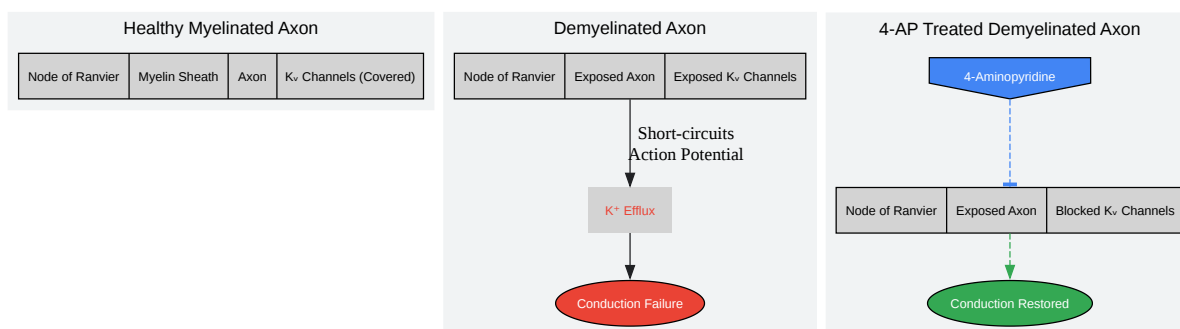
Certain aminopyridines, most notably 4-aminopyridine (4-AP), are known to act on the central nervous system. 4-AP is approved for the symptomatic treatment of walking disability in multiple sclerosis (MS).^[10] Its neuroprotective properties are primarily attributed to its ability to modulate ion channel function in demyelinated neurons.

Mechanism of Action: Potassium Channel Blockade

In healthy myelinated axons, voltage-gated potassium (K_v) channels are typically located in the juxtaparanodal region, covered by the myelin sheath. In demyelinating diseases like MS, the loss of myelin exposes these K_v channels.[4] The resulting efflux of potassium ions during an action potential short-circuits the axonal membrane, impairing nerve impulse conduction. 4-aminopyridine acts as a broad-spectrum blocker of these exposed K_v channels.[25][26] By inhibiting the outward K^+ current, 4-AP helps to restore the action potential and improve nerve signal transmission along the demyelinated axon.[4] This action alleviates some of the neurological symptoms associated with the disease.

Logical Relationship: K_v Channel Blockade in Demyelinated Axon

The diagram below illustrates the mechanism of action of 4-aminopyridine on a demyelinated axon.



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Mechanism of 4-Aminopyridine in demyelinated neurons.

Data Presentation: K_v Channel Inhibition

The following table summarizes the inhibitory activity of 4-aminopyridine and its derivatives against various voltage-gated potassium (K_v) channels.

Compound	K _v Channel Subtype	IC ₅₀ (μM)	Reference(s)
4-Aminopyridine	K _v 1.1	170	[25] [26]
4-Aminopyridine	K _v 1.2	230	[26]
4-Aminopyridine	mK _v 1.1	147 (extracellular)	[6]
4-Aminopyridine	Shaker K ⁺ Channel (+10 mV)	200	[27]
3F4AP	Shaker K ⁺ Channel (+10 mV)	160	[27]
3Me4AP	Shaker K ⁺ Channel (+10 mV)	37	[27]
3MeO4AP	Shaker K ⁺ Channel (+10 mV)	310	[27]

Experimental Protocol: Whole-Cell Patch-Clamp Assay

This electrophysiological technique is used to measure ion currents across the membrane of a single cell, allowing for the direct assessment of a compound's effect on ion channel activity.

1. Materials:

- Cell line expressing the K_v channel of interest (e.g., CHO or HEK293 cells).
- Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
- Borosilicate glass capillaries for making micropipettes.
- Pipette puller.
- Extracellular (bath) solution.

- Intracellular (pipette) solution.
- Test compound (e.g., 4-aminopyridine).

2. Procedure:

- **Pipette Preparation:** Pull a glass capillary to form a micropipette with a tip resistance of 3-7 MΩ when filled with the intracellular solution.
- **Cell Preparation:** Plate the cells on a coverslip placed in a recording chamber on the microscope stage. Continuously perfuse the chamber with the extracellular solution.
- **Gigaohm Seal Formation:** Under microscopic guidance, carefully lower the micropipette onto the surface of a single cell. Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
- **Whole-Cell Configuration:** Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior. This is the whole-cell configuration.
- **Voltage Clamp:** "Clamp" the membrane potential at a holding potential (e.g., -70 mV). Apply a series of depolarizing voltage steps (e.g., from -90 mV to +50 mV) to activate the voltage-gated potassium channels.
- **Current Recording:** Record the resulting outward K⁺ currents using the patch-clamp amplifier.
- **Compound Application:** Perfuse the bath with the extracellular solution containing the test compound at various concentrations.
- **Data Acquisition and Analysis:** Record the K⁺ currents in the presence of the compound. Measure the peak current amplitude at each voltage step before and after compound application. Calculate the percentage of current inhibition at each concentration to generate a dose-response curve and determine the IC₅₀ value.

Anti-inflammatory Activities

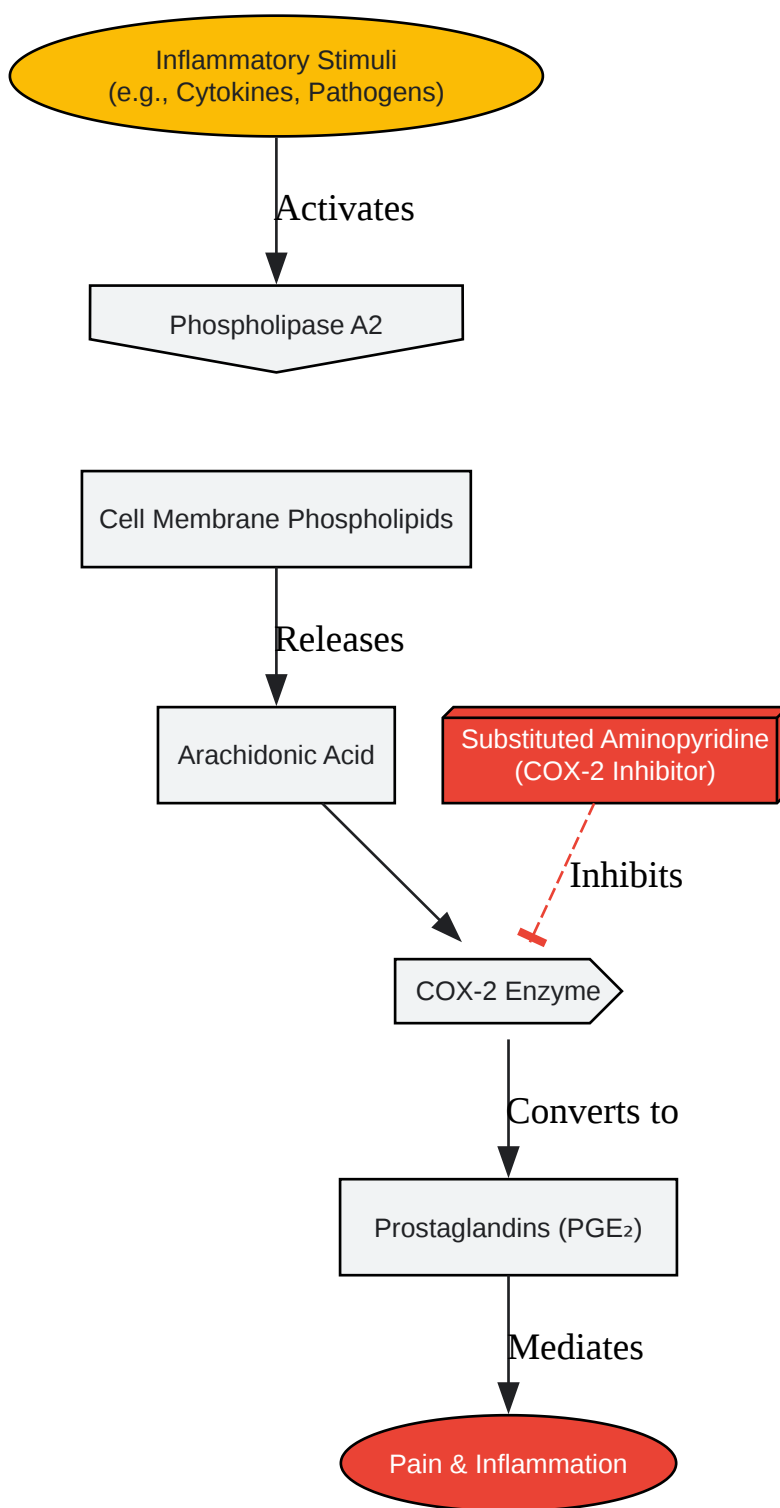
Inflammation is a complex biological response implicated in numerous diseases. Substituted aminopyridines have been identified as having anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade.[\[28\]](#)

Mechanism of Action: COX-2 Inhibition

A major mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. The COX-2 isoform is particularly relevant as it is typically induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling. Several substituted aminopyridine and related heterocyclic derivatives have been designed and synthesized as selective COX-2 inhibitors. By binding to the active site of the COX-2 enzyme, these compounds prevent the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing the inflammatory response.

Signaling Pathway: Arachidonic Acid Cascade

The diagram below outlines the inflammatory pathway involving arachidonic acid and the inhibitory role of COX-2 inhibitors.



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Inhibition of the COX-2 inflammatory pathway.

Data Presentation: Anti-inflammatory Activity

The following table presents the COX-2 inhibitory activity of several aminopyridine-related derivatives.

Compound ID	Target	IC ₅₀ (μM)	Selectivity Index (COX-1/COX-2)	Reference(s)
Compound 5n	COX-2	0.07	508.6	
Compound 5d	COX-2	0.06	>555	
Compound 7b	COX-2	0.07	>714	
Compound 10c	COX-2	0.08	>625	
Compound A	COX-1	0.28	-	
Compound A	COX-2	0.09	3.11	
Meloxicam	COX-2	0.13	12.3	

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[\[27\]](#)

1. Animals:

- Male Wistar rats (150-200 g).

2. Materials:

- Carrageenan (1% w/v solution in sterile 0.9% saline).
- Test compound and vehicle.
- Reference drug (e.g., Indomethacin, 10 mg/kg).
- Plethysmometer or digital calipers.

- Oral gavage needles.

3. Procedure:

- **Acclimatization and Grouping:** Acclimatize animals for at least one week before the experiment. Randomly divide them into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at various doses).
- **Baseline Measurement:** Measure the initial volume (V_0) of the right hind paw of each rat using a plethysmometer.[27]
- **Compound Administration:** Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral gavage (p.o.).[27]
- **Induction of Edema:** One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[11][27]
- **Paw Volume Measurement:** Measure the paw volume (V_t) at regular intervals after the carrageenan injection, for example, at 1, 2, 3, 4, and 5 hours.[27]
- **Data Analysis:**
 - Calculate the increase in paw volume (edema) for each animal at each time point: $\text{Edema} = V_t - V_0$.
 - Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: $\% \text{ Inhibition} = [(\text{Edema_control} - \text{Edema_treated}) / \text{Edema_control}] \times 100$.
 - The results will indicate the anti-inflammatory efficacy of the test compound.

Conclusion and Future Perspectives

Substituted aminopyridines have unequivocally demonstrated their value as a core scaffold in modern drug discovery. Their capacity to interact with a wide range of biological targets underpins their diverse therapeutic potential, from anticancer and antimicrobial to neuroprotective and anti-inflammatory applications. The quantitative data and mechanistic insights summarized in this guide highlight the significant progress made in this field. Future

research should focus on leveraging structure-activity relationship (SAR) studies to enhance the potency and selectivity of these compounds for their respective targets. The development of derivatives with dual-action capabilities, such as combined VEGFR-2/BRAF inhibition, represents an exciting frontier.[7] Furthermore, optimizing the pharmacokinetic and safety profiles of lead compounds will be critical for their successful translation into clinical candidates. The continued exploration of the chemical space around the aminopyridine nucleus is poised to deliver novel and effective therapeutic agents for a multitude of challenging diseases.

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